molecular formula C19H26N2O4 B14427584 N-[3-(3-Ethylpentan-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide CAS No. 82558-64-3

N-[3-(3-Ethylpentan-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide

Cat. No.: B14427584
CAS No.: 82558-64-3
M. Wt: 346.4 g/mol
InChI Key: HCUVBYDMJXHMTL-UHFFFAOYSA-N
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Description

N-[3-(3-Ethylpentan-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide is a chemical compound with the molecular formula C19H26N2O4 It is known for its unique structure, which includes an oxazole ring and a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-Ethylpentan-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Ethylpentyl Group: The ethylpentyl group can be introduced via alkylation reactions using suitable alkyl halides.

    Formation of the Dimethoxybenzamide Moiety: The dimethoxybenzamide group can be synthesized by reacting 2,6-dimethoxybenzoic acid with appropriate amines.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Ethylpentan-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like chromic acid, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring and the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(3-Ethylpentan-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(3-Ethylpentan-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The oxazole ring and benzamide moiety are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Ethylpentan-3-ol: A tertiary alcohol with similar structural features.

    3-Ethylpentane: An alkane with an ethyl group at position 3.

    3-Ethyl-2-pentene: An olefin formed by the dehydration of 3-ethylpentan-3-ol.

Uniqueness

N-[3-(3-Ethylpentan-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide is unique due to its combination of an oxazole ring and a dimethoxybenzamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

82558-64-3

Molecular Formula

C19H26N2O4

Molecular Weight

346.4 g/mol

IUPAC Name

N-[3-(3-ethylpentan-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide

InChI

InChI=1S/C19H26N2O4/c1-6-19(7-2,8-3)15-12-16(25-21-15)20-18(22)17-13(23-4)10-9-11-14(17)24-5/h9-12H,6-8H2,1-5H3,(H,20,22)

InChI Key

HCUVBYDMJXHMTL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC

Origin of Product

United States

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